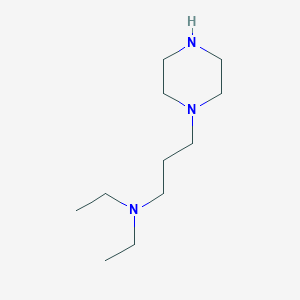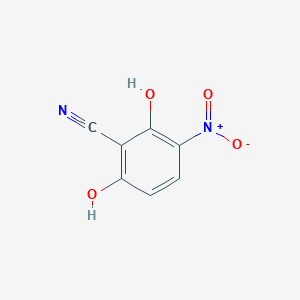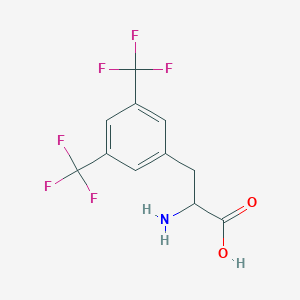
6,7-二甲基-1H-吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
6,7-Dimethyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
作用机制
Target of Action
6,7-Dimethyl-1H-indole-2,3-dione, like many indole derivatives, is believed to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and influence various biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that 6,7-dimethyl-1H-indole-2,3-dione could have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
6,7-Dimethyl-1H-indole-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6,7-dimethyl-1H-indole-2,3-dione, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This interaction can lead to increased levels of neurotransmitters, thereby influencing mood and behavior. Additionally, 6,7-dimethyl-1H-indole-2,3-dione may interact with proteins involved in cell signaling pathways, further affecting cellular functions .
Cellular Effects
6,7-Dimethyl-1H-indole-2,3-dione has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This suggests that 6,7-dimethyl-1H-indole-2,3-dione may have potential anticancer properties by affecting key cellular processes such as cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 6,7-dimethyl-1H-indole-2,3-dione involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of MAO enzymes by 6,7-dimethyl-1H-indole-2,3-dione can result in altered neurotransmitter levels . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dimethyl-1H-indole-2,3-dione may change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, which can influence the overall effects of 6,7-dimethyl-1H-indole-2,3-dione over time.
Dosage Effects in Animal Models
The effects of 6,7-dimethyl-1H-indole-2,3-dione can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Therefore, it is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6,7-Dimethyl-1H-indole-2,3-dione is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites may further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 6,7-dimethyl-1H-indole-2,3-dione is crucial for elucidating its overall biological effects.
Transport and Distribution
The transport and distribution of 6,7-dimethyl-1H-indole-2,3-dione within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to cross the blood-brain barrier, suggesting that 6,7-dimethyl-1H-indole-2,3-dione may have central nervous system effects .
Subcellular Localization
The subcellular localization of 6,7-dimethyl-1H-indole-2,3-dione can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6,7-dimethylindole with an oxidizing agent to form the desired dione structure .
Industrial Production Methods
Industrial production methods for 6,7-dimethyl-1H-indole-2,3-dione are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
6,7-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order ketones, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
5,7-Dimethyl-1H-indole-2,3-dione: Another indole derivative with similar structural features.
6,7-Dimethylisatin: Often used interchangeably with 6,7-dimethyl-1H-indole-2,3-dione due to its identical structure
Uniqueness
6,7-Dimethyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
6,7-dimethyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRLEGBOODEAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365245 |
Source


|
| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20205-43-0 |
Source


|
| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B1301070.png)


![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)




![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)
